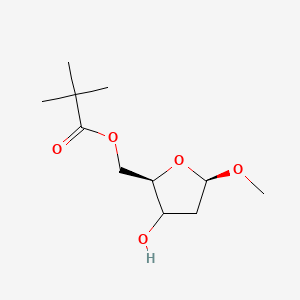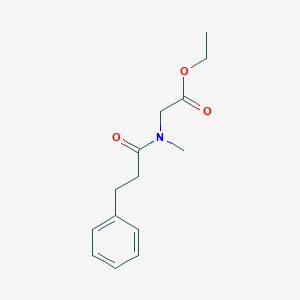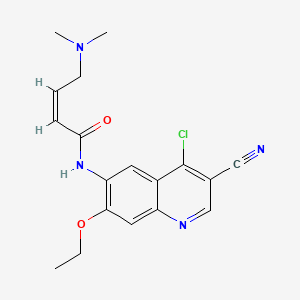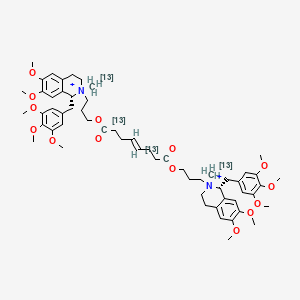
rac Mivacurium Chloride-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Mivacurium Chloride-13C4 is a stable isotope-labeled compound used primarily in scientific research. It is a non-depolarizing neuromuscular blocking agent, which means it is used to induce muscle relaxation, particularly in surgical settings . The compound has a molecular formula of C54(13C)4H80Cl2N2O14 and a molecular weight of 1104.14 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac Mivacurium Chloride-13C4 involves multiple steps, including the incorporation of the stable isotope carbon-13. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure the purity and stability of the compound. The process involves the use of specialized equipment and reagents to incorporate the stable isotope labels accurately .
Analyse Chemischer Reaktionen
Types of Reactions
rac Mivacurium Chloride-13C4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .
Wissenschaftliche Forschungsanwendungen
rac Mivacurium Chloride-13C4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Used in pharmacological studies to understand its effects as a neuromuscular blocking agent.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
rac Mivacurium Chloride-13C4 exerts its effects by binding competitively to cholinergic receptors on the motor end-plate. This action antagonizes the effect of acetylcholine, resulting in a blockade of neuromuscular transmission. The neuromuscular block produced by this compound is readily antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mivacurium Chloride: The non-isotope-labeled version of the compound.
Atracurium Besylate: Another non-depolarizing neuromuscular blocking agent.
Cisatracurium Besylate: A stereoisomer of atracurium with similar properties.
Uniqueness
rac Mivacurium Chloride-13C4 is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of the compound .
Eigenschaften
Molekularformel |
C58H80N2O14+2 |
|---|---|
Molekulargewicht |
1033.2 g/mol |
IUPAC-Name |
bis[3-[(1R,2S)-6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-(1,8-13C2)oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1/i1+1,2+1,55+1,56+1 |
InChI-Schlüssel |
ILVYCEVXHALBSC-YUKHLCLWSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CC[N@@+]2([13CH3])CCCO[13C](=O)CC/C=C/CC[13C](=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)[13CH3])OC)OC |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



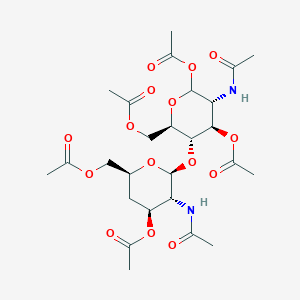
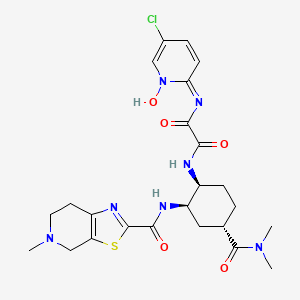
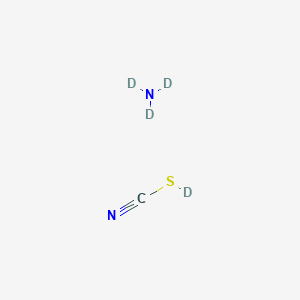
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)
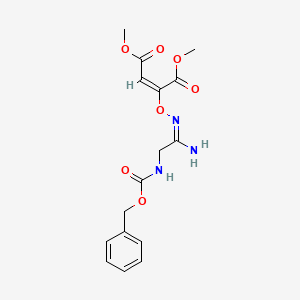

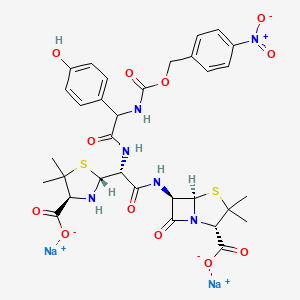
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
